

Application Notes and Protocols for Atraton Residue Analysis using QuEChERS

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Compound of Interest

Compound Name: Atraton

Cat. No.: B1666117

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Introduction

Atraton is a triazine herbicide used for non-selective weed control. Monitoring its residues in environmental and agricultural matrices is crucial for ensuring environmental safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a streamlined and efficient approach for the extraction and cleanup of **atraton** residues prior to chromatographic analysis.^[1] This document outlines a detailed protocol for the analysis of **atraton** in various matrices using the QuEChERS methodology followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The QuEChERS procedure involves two main steps: an initial extraction with an organic solvent (typically acetonitrile) and partitioning using a salt mixture, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.^{[2][3]} The final extract is then analyzed by a sensitive and selective technique like LC-MS/MS.^[4]

Quantitative Data Summary

The following tables summarize representative validation data for triazine herbicides, including **atraton**, in various matrices using QuEChERS-based methods. This data is compiled from multiple studies and demonstrates the typical performance of the method.^{[5][6]}

Table 1: Recovery and Precision Data for Triazine Herbicides in Soil

Analyte	Spiking Level (ng/g)	Recovery (%)	Relative Standard Deviation (RSD, %)
Atraton	10	85 - 110	< 15
50	90 - 105	< 10	
100	92 - 108	< 10	
Atrazine	10	88 - 112	< 15
50	91 - 107	< 12	
100	95 - 110	< 10	
Simazine	10	82 - 108	< 15
50	88 - 105	< 12	
100	90 - 106	< 11	

Table 2: Method Performance in Water Samples

Analyte	Limit of Detection (LOD, ng/mL)	Limit of Quantification (LOQ, ng/mL)	Linearity (r^2)
Atraton	0.05 - 0.1	0.15 - 0.3	> 0.995
Atrazine	0.05 - 0.1	0.15 - 0.3	> 0.996
Prometryn	0.05 - 0.1	0.15 - 0.3	> 0.995

Table 3: Performance in Fish and Seafood Matrices[6]

Parameter	Value
Linearity (r^2)	> 0.996
LOQ (ng/g)	0.5 - 1.0
Recovery (%)	70.1 - 111.7
Precision (RSD, %)	< 12
Matrix Effects (%)	-21.8 to 27.6

Experimental Protocols

1. Sample Preparation

- Soil and Sediment: Air-dry the sample and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved sample thoroughly.
- Water: Collect water samples in clean glass bottles. If necessary, filter the sample to remove suspended particles.
- Fruits and Vegetables: Homogenize the entire sample using a high-speed blender to obtain a uniform paste.[\[7\]](#)
- Fish and Seafood: Homogenize the edible tissue in a blender to a consistent paste.[\[6\]](#)

2. QuEChERS Extraction and Partitioning

- Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry samples like soil, add a specific amount of water to ensure hydration before extraction.[\[8\]](#)
- Add 10 mL of acetonitrile to the centrifuge tube.
- Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes.
- Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).[\[2\]](#)

- Immediately cap the tube and shake vigorously for another minute.
- Centrifuge the tube at ≥ 4000 rpm for 5 minutes to achieve phase separation.[\[2\]](#)

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.
- The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common composition is 150 mg anhydrous MgSO_4 and 25-50 mg Primary Secondary Amine (PSA). For matrices with high fat content, 50 mg of C18 may also be included.[\[2\]](#)
- Vortex the d-SPE tube for 30 seconds to 1 minute.
- Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
- The resulting supernatant is the final extract.

4. LC-MS/MS Analysis

- Transfer an aliquot of the final extract into an autosampler vial.
- Inject the sample into the LC-MS/MS system.

LC Conditions (Typical):

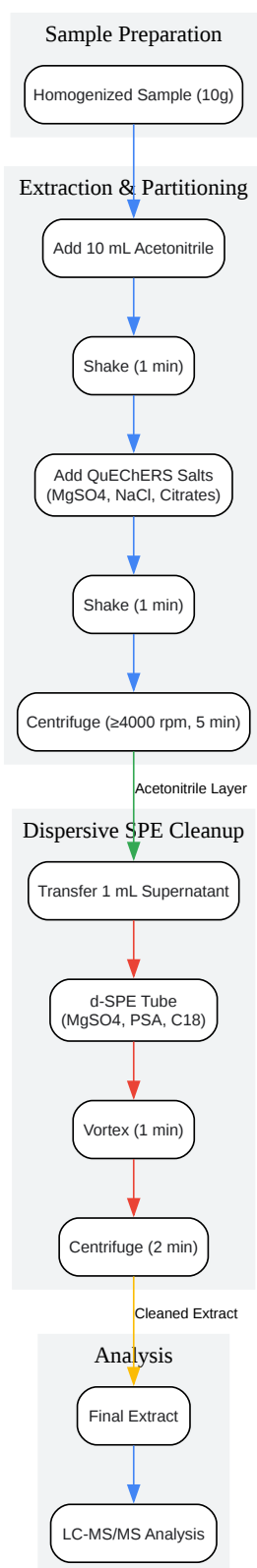
- Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 μm particle size).[\[9\]](#)
- Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[\[9\]](#)
- Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.[\[9\]](#)
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL .
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-

equilibration step.

MS/MS Conditions (Typical):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[\[6\]](#)
- Scan Type: Multiple Reaction Monitoring (MRM).
- Ion Source Parameters: Optimize nebulizer gas, curtain gas, and ion spray voltage according to the instrument manufacturer's recommendations.
- MRM Transitions for **Atraton** (Example):
 - Quantifier: Precursor ion (e.g., m/z 212.2) → Product ion (e.g., m/z 170.1)
 - Qualifier: Precursor ion (e.g., m/z 212.2) → Product ion (e.g., m/z 114.1)

Visualizations



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Caption: QuEChERS Workflow for **Atraton** Analysis.

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